molecular formula C12H10N4O2 B2738420 5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile CAS No. 1025724-89-3

5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile

カタログ番号 B2738420
CAS番号: 1025724-89-3
分子量: 242.238
InChIキー: QWZFMWVHODUYLO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2003 by a team of researchers at Bayer AG, Germany. Since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

作用機序

5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile 41-2272 acts as a stimulator of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to the relaxation of smooth muscle cells and vasodilation of blood vessels, resulting in improved blood flow and reduced blood pressure.
Biochemical and Physiological Effects
5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile 41-2272 has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of smooth muscle cells, reduce inflammation, and improve endothelial function. It also decreases platelet aggregation and adhesion, leading to improved blood flow.

実験室実験の利点と制限

One of the major advantages of using 5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile 41-2272 in lab experiments is its selectivity towards sGC, which makes it a useful tool for studying the cGMP signaling pathway. However, one of the limitations of using 5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile 41-2272 is its instability in aqueous solutions, which can lead to difficulties in preparing and handling the compound.

将来の方向性

Several future directions for the research on 5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile 41-2272 can be identified. One potential direction is the development of more stable analogs of 5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile 41-2272 that can be used in clinical trials. Another direction is the investigation of the potential of 5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile 41-2272 as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders. Additionally, further studies on the mechanism of action and biochemical effects of 5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile 41-2272 can help to identify new targets for drug development.

合成法

The synthesis of 5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile 41-2272 involves the reaction of 4-cyanopyrazole with 2-(2-methoxyphenoxy)ethylamine in the presence of a base, followed by the reaction with 1,3-benzodioxole-5-carbaldehyde. The resulting compound is then subjected to a final cyclization step to yield 5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile 41-2272.

科学的研究の応用

5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile 41-2272 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit vasodilatory, anti-inflammatory, and anti-proliferative effects, making it a promising candidate for the treatment of cardiovascular diseases, pulmonary hypertension, and cancer.

特性

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylamino)-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c13-4-9-6-15-16-12(9)14-5-8-1-2-10-11(3-8)18-7-17-10/h1-3,6H,5,7H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZFMWVHODUYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C(C=NN3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。